2-(3-(Methoxymethyl)phenoxy)ethane-1-sulfonyl chloride
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Overview
Description
2-(3-(Methoxymethyl)phenoxy)ethane-1-sulfonyl chloride is an organic compound with the molecular formula C10H13ClO4S. It is a sulfonyl chloride derivative, which is often used as an intermediate in organic synthesis. The compound is known for its reactivity and versatility in various chemical reactions, making it valuable in both research and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(Methoxymethyl)phenoxy)ethane-1-sulfonyl chloride typically involves the reaction of 2-(3-(Methoxymethyl)phenoxy)ethanol with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the selective formation of the sulfonyl chloride group. The general reaction scheme is as follows:
[ \text{C10H13ClO4S} + \text{ClSO3H} \rightarrow \text{C10H13ClO4S} + \text{HCl} ]
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(3-(Methoxymethyl)phenoxy)ethane-1-sulfonyl chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide or sulfonate derivatives.
Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, although these are less common compared to substitution reactions.
Electrophilic Aromatic Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents like dichloromethane or acetonitrile.
Electrophilic Aromatic Substitution: Reagents such as nitric acid or halogens (e.g., bromine) in the presence of a Lewis acid catalyst (e.g., AlCl3) are used.
Major Products
Sulfonamides: Formed by the reaction with amines.
Sulfonates: Formed by the reaction with alcohols or thiols.
Nitrated or Halogenated Derivatives: Formed through electrophilic aromatic substitution.
Scientific Research Applications
2-(3-(Methoxymethyl)phenoxy)ethane-1-sulfonyl chloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules, such as proteins and nucleic acids, for research purposes.
Medicine: Investigated for its potential use in the development of new drugs, particularly as a building block for sulfonamide-based therapeutics.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(3-(Methoxymethyl)phenoxy)ethane-1-sulfonyl chloride primarily involves its reactivity as a sulfonyl chloride. The compound can react with nucleophiles to form sulfonamide or sulfonate derivatives, which can then interact with various molecular targets. The specific pathways and targets depend on the nature of the nucleophile and the resulting product .
Comparison with Similar Compounds
Similar Compounds
Methanesulfonyl Chloride: A simpler sulfonyl chloride with similar reactivity but lacking the aromatic and ether functionalities.
Benzenesulfonyl Chloride: Contains an aromatic ring but lacks the methoxymethyl and ether groups.
Tosyl Chloride: A commonly used sulfonyl chloride with a toluene ring, often used in organic synthesis.
Uniqueness
2-(3-(Methoxymethyl)phenoxy)ethane-1-sulfonyl chloride is unique due to its combination of an aromatic ring, ether linkage, and methoxymethyl group. This structure provides distinct reactivity and allows for the formation of a wide range of derivatives, making it a versatile intermediate in organic synthesis .
Properties
Molecular Formula |
C10H13ClO4S |
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Molecular Weight |
264.73 g/mol |
IUPAC Name |
2-[3-(methoxymethyl)phenoxy]ethanesulfonyl chloride |
InChI |
InChI=1S/C10H13ClO4S/c1-14-8-9-3-2-4-10(7-9)15-5-6-16(11,12)13/h2-4,7H,5-6,8H2,1H3 |
InChI Key |
LLGMVUBFPHUNPT-UHFFFAOYSA-N |
Canonical SMILES |
COCC1=CC(=CC=C1)OCCS(=O)(=O)Cl |
Origin of Product |
United States |
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